(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
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Overview
Description
The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a complex organic molecule that features a unique combination of benzofuran, isoxazole, and chromene moieties
Mechanism of Action
Target of Action
Similar benzofuran-isoxazole hybrid heterocyclic units have been evaluated for their in vitro antibacterial and antifungal activity .
Mode of Action
It’s worth noting that similar compounds have shown antimicrobial activity, which has been supported by docking studies of the active compounds against glucosamine-6-phosphate synthase and aspartic proteinase .
Biochemical Pathways
The docking studies suggest that these compounds may interact with the main protease of covid-19 , indicating potential antiviral activity.
Result of Action
Similar compounds have been determined as highly active against all tested bacterial and fungal strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and isoxazole intermediates, which are then coupled with the chromene derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical properties and reactions.
Biology
In biological research, this compound can be used to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for use in various industrial processes, including the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: These compounds share the chromene moiety and exhibit similar chemical properties.
Benzofuran derivatives: Compounds with the benzofuran structure may have comparable biological activities.
Isoxazole derivatives: These compounds can undergo similar chemical reactions and have related applications.
Uniqueness
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is unique due to its combination of benzofuran, isoxazole, and chromene moieties. This unique structure allows it to exhibit a wide range of chemical and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-16-11-21(28-18-8-4-2-6-15(16)18)22(25)26-12-14-10-20(29-23-14)19-9-13-5-1-3-7-17(13)27-19/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCAARDTLZUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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